molecular formula C23H28N2O4 B6002698 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B6002698
M. Wt: 396.5 g/mol
InChI Key: MSKOEGMEZHYLCU-UHFFFAOYSA-N
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Description

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a cyclohexylidene ring, an isopropylamino group, and an isoindole dione moiety

Properties

IUPAC Name

2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-propan-2-yliminobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-14(2)24-17(20-18(26)12-23(3,4)13-19(20)27)10-7-11-25-21(28)15-8-5-6-9-16(15)22(25)29/h5-6,8-9,14,26H,7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKOEGMEZHYLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(CCCN1C(=O)C2=CC=CC=C2C1=O)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common method starts with the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with an appropriate amine, such as isopropylamine, under reflux conditions in the presence of a base like triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and isoindole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This binding can lead to changes in cellular processes, making it useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(ISOPROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a cyclohexylidene ring, an isopropylamino group, and an isoindole dione moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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